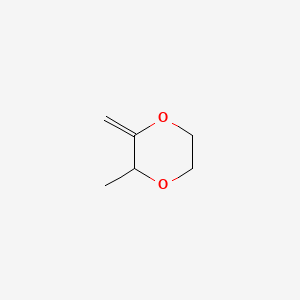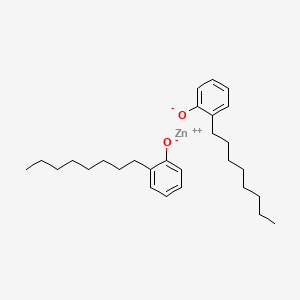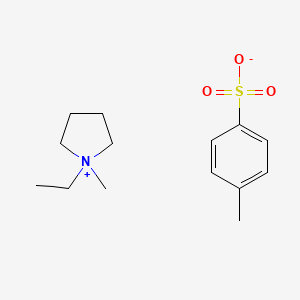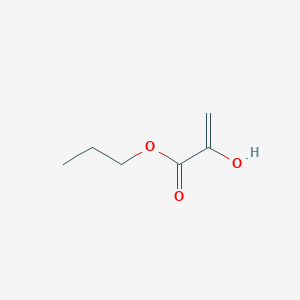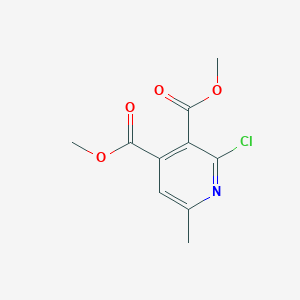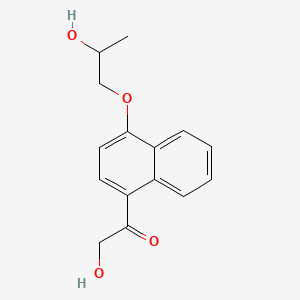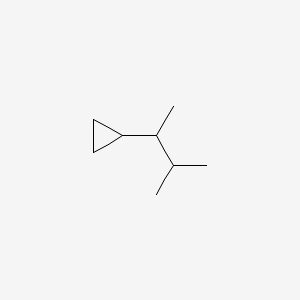
(1,2-Dimethylpropyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Dimethylpropyl)cyclopropane is an organic compound with the molecular formula C8H16. It belongs to the class of cyclopropanes, which are characterized by a three-membered ring structure. This compound is also known by its IUPAC name, (3-Methyl-2-butanyl)cyclopropane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethylpropyl)cyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of alkenes with carbenes or carbenoid reagents. For example, the Simmons-Smith reaction, which uses diiodomethane (CH2I2) and a zinc-copper couple (Zn-Cu), can be employed to generate the cyclopropane ring .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Dimethylpropyl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring into an open-chain alkane.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropanes.
Wissenschaftliche Forschungsanwendungen
(1,2-Dimethylpropyl)cyclopropane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, allowing for the construction of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropanes.
Medicine: Research into cyclopropane derivatives has potential implications for drug development.
Industry: Cyclopropanes are used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of (1,2-Dimethylpropyl)cyclopropane involves its interaction with various molecular targets. The strained three-membered ring structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions often involve the breaking of the cyclopropane ring, leading to the formation of new bonds and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: The simplest cyclopropane, with no substituents.
Methylcyclopropane: A cyclopropane with a single methyl group.
Ethylcyclopropane: A cyclopropane with an ethyl group.
Uniqueness
(1,2-Dimethylpropyl)cyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
6976-27-8 |
|---|---|
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
3-methylbutan-2-ylcyclopropane |
InChI |
InChI=1S/C8H16/c1-6(2)7(3)8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
JSDZSLGMRRSAHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
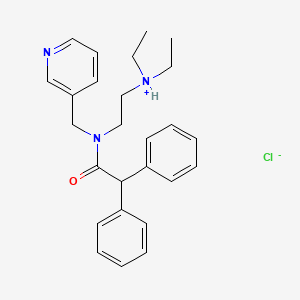
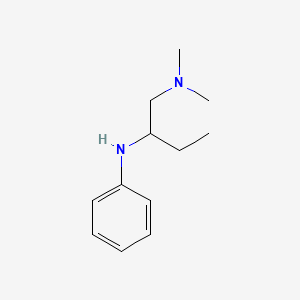


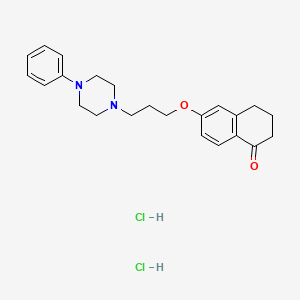
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)
